molecular formula C6H11Na3O12P2 B12424669 Fosfructose (trisodium)

Fosfructose (trisodium)

Cat. No.: B12424669
M. Wt: 406.06 g/mol
InChI Key: CEHGLSKJDFICTB-PWVOXRODSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosfructose (trisodium), also known as diphosphofructose trisodium, is a cytoprotective natural sugar phosphate. It is primarily used in scientific research for its potential therapeutic applications in cardiovascular ischemia, sickle cell anemia, and asthma. The compound stimulates anaerobic glycolysis, generating adenosine triphosphate under ischemic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosfructose (trisodium) is synthesized through the phosphorylation of fructose. The process involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide, resulting in the formation of diphosphofructose. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of fosfructose (trisodium) involves large-scale fermentation processes using microorganisms. These microorganisms are genetically engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration and crystallization, to isolate the pure fosfructose (trisodium) product .

Chemical Reactions Analysis

Types of Reactions: Fosfructose (trisodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert fosfructose (trisodium) into simpler sugar phosphates.

    Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions include various sugar phosphates and their derivatives, which have different biological and chemical properties .

Scientific Research Applications

Fosfructose (trisodium) has a wide range of applications in scientific research:

Mechanism of Action

Fosfructose (trisodium) exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This process helps maintain cellular energy levels in tissues experiencing low oxygen supply. The compound breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further metabolize into pyruvate, producing additional adenosine triphosphate molecules. Additionally, fosfructose (trisodium) inhibits the generation of oxygen free radicals, stabilizes cell membranes, and maintains the correct xanthine dehydrogenase/oxidase ratio, preventing the depletion of phosphorylated compounds in ischemic tissues .

Comparison with Similar Compounds

    Fructose-1,6-bisphosphate: Another phosphorylated form of fructose, used in similar metabolic studies.

    Glucose-6-phosphate: A glucose derivative involved in glycolysis and other metabolic pathways.

    Glyceraldehyde-3-phosphate: An intermediate in glycolysis and other metabolic processes.

Uniqueness of Fosfructose (trisodium): Fosfructose (trisodium) is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications in ischemic conditions. Unlike other similar compounds, fosfructose (trisodium) has shown promise in protecting tissues from ischemic damage and improving cellular energy metabolism under low oxygen conditions .

Properties

Molecular Formula

C6H11Na3O12P2

Molecular Weight

406.06 g/mol

IUPAC Name

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate

InChI

InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t3-,5-,6-;;;/m1.../s1

InChI Key

CEHGLSKJDFICTB-PWVOXRODSA-K

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.